molecular formula C7H6ClN3O B6290115 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one CAS No. 2169008-70-0

2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one

Cat. No.: B6290115
CAS No.: 2169008-70-0
M. Wt: 183.59 g/mol
InChI Key: FJVHXAJRHODYKS-UHFFFAOYSA-N
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Description

2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one is a heterocyclic compound belonging to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 2-position and a fused pyrido-pyrimidine ring system. It has a molecular formula of C7H6ClN3O and a molecular weight of 183.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one typically involves the reaction of 2-chloropyridine with cyanamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to promote cyclization, forming the desired pyrido[3,4-d]pyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridopyrimidines, while oxidation reactions can produce N-oxides .

Scientific Research Applications

2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-chloro-6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-7-10-3-4-1-2-9-6(12)5(4)11-7/h3H,1-2H2,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVHXAJRHODYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=NC(=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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